

Application Note: HPLC Method Development for N,N-Diethyl-6-Methylnicotinamide

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Compound of Interest

Compound Name: *N,N-diethyl-6-methylnicotinamide*

CAS No.: 50385-87-0

Cat. No.: B1656101

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Abstract & Scope

This application note details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection of **N,N-diethyl-6-methylnicotinamide** (CAS: N/A for specific isomer, analogous to Nikethamide derivatives; Molecular Formula: C₁₁H₁₆N₂O).

While structurally similar to the respiratory stimulant Nikethamide (N,N-diethylnicotinamide), the presence of a methyl group at the C6 position of the pyridine ring alters the physicochemical profile, necessitating specific chromatographic adjustments. This guide addresses the separation of **N,N-diethyl-6-methylnicotinamide** from its parent analogs and potential synthesis impurities, making it suitable for purity analysis and pharmacokinetic studies.

Introduction & Physicochemical Basis[1]

Effective method development requires understanding the analyte's behavior relative to the stationary phase.[1]

- **Chemical Structure:** The analyte consists of a pyridine ring substituted with a diethylcarboxamide group at position 3 and a methyl group at position 6.^[1]
- **Basicity (pKa):** The pyridine nitrogen is weakly basic.^[1] The electron-donating methyl group at C6 slightly increases the electron density on the ring nitrogen compared to Nikethamide (pKa ~3.5), shifting the pKa slightly higher (estimated pKa ~3.8–4.2).
- **Hydrophobicity (LogP):** The addition of a methyl group increases lipophilicity.^[1] Consequently, **N,N-diethyl-6-methylnicotinamide** will exhibit longer retention times than Nikethamide on non-polar stationary phases (C18/C8).

Separation Logic

To achieve baseline resolution between the target analyte and related pyridinecarboxamides, we utilize a pH-controlled ion-suppression strategy.^[1] By maintaining the mobile phase pH around 3.0–4.0, we ensure the pyridine nitrogen remains protonated (improving solubility and peak shape on base-deactivated columns) while exploiting the hydrophobic selectivity of the C18 chain for the methyl group.

Method Development Strategy

Column Selection

A standard silica-based C18 column is recommended.^[1] However, due to the basic nitrogen, "tailing" is a risk.

- **Choice:** End-capped, base-deactivated C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).
- **Rationale:** High carbon load provides sufficient interaction for the methyl group separation; end-capping minimizes silanol interactions with the protonated amine.^[1]

Mobile Phase Optimization

- **Buffer:** Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.5 with Orthophosphoric acid.

- Why: Phosphate buffers are UV transparent at low wavelengths.[1] pH 3.5 ensures consistent ionization state.[1]
- Organic Modifier: Acetonitrile (ACN).[1]
 - Why: ACN provides sharper peaks and lower backpressure than methanol for this separation.[1]

Detection Wavelength

Nikethamide and its derivatives exhibit a characteristic absorption maximum () typically between 258 nm and 263 nm.[1]

- Selection: 262 nm.[1]

Experimental Protocol

Instrumentation & Conditions

Parameter	Setting
HPLC System	Quaternary Gradient Pump, Autosampler, DAD/UV Detector
Column	C18, 150 mm x 4.6 mm, 5 µm particle size (Base Deactivated)
Column Temp	30°C (Controlled)
Flow Rate	1.0 mL/min
Injection Vol	10 µL
Detection	UV @ 262 nm (Bandwidth 4 nm)
Run Time	15 Minutes

Reagents and Mobile Phase Preparation

Reagents:

- **N,N-diethyl-6-methylnicotinamide** Reference Standard (purity >98%)

- Potassium Dihydrogen Phosphate (HPLC Grade)[1]
- Orthophosphoric Acid (85%)
- Acetonitrile (HPLC Grade)[1]
- Milli-Q Water (18.2 MΩ)

Mobile Phase A (Buffer):

- Dissolve 1.36 g of KH_2PO_4 in 1000 mL of Milli-Q water (10 mM).[1]
- Adjust pH to 3.5 ± 0.05 using dilute Orthophosphoric acid.[1]
- Filter through a 0.45 μm nylon membrane filter.[1]

Mobile Phase B:

- 100% Acetonitrile.[1]

Gradient Program:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Event
0.00	90	10	Isocratic Hold
2.00	90	10	Start Gradient
8.00	60	40	Linear Ramp
10.00	60	40	Isocratic Hold
10.10	90	10	Return to Initial

| 15.00 | 90 | 10 | Re-equilibration |

Note: If analyzing simple formulations, an isocratic mode (75:25 A:B) may be sufficient, but gradient is preferred for impurity profiling.

Sample Preparation

Standard Stock Solution (1 mg/mL):

- Weigh 10 mg of **N,N-diethyl-6-methylnicotinamide**.[\[1\]](#)
- Dissolve in 10 mL of Mobile Phase (Initial ratio 90:10).
- Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (50 µg/mL):

- Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase.

Sample Preparation (Tablets/Powder):

- Weigh powder equivalent to 10 mg active ingredient.[\[1\]](#)[\[2\]](#)
- Transfer to 10 mL volumetric flask.
- Add 7 mL diluent (50:50 Water:ACN) and sonicate for 10 mins.
- Make up to volume with diluent.[\[1\]](#)
- Centrifuge at 4000 rpm for 5 mins.
- Filter supernatant through 0.45 µm PVDF syringe filter.[\[1\]](#)

Method Validation (Self-Validating Systems)

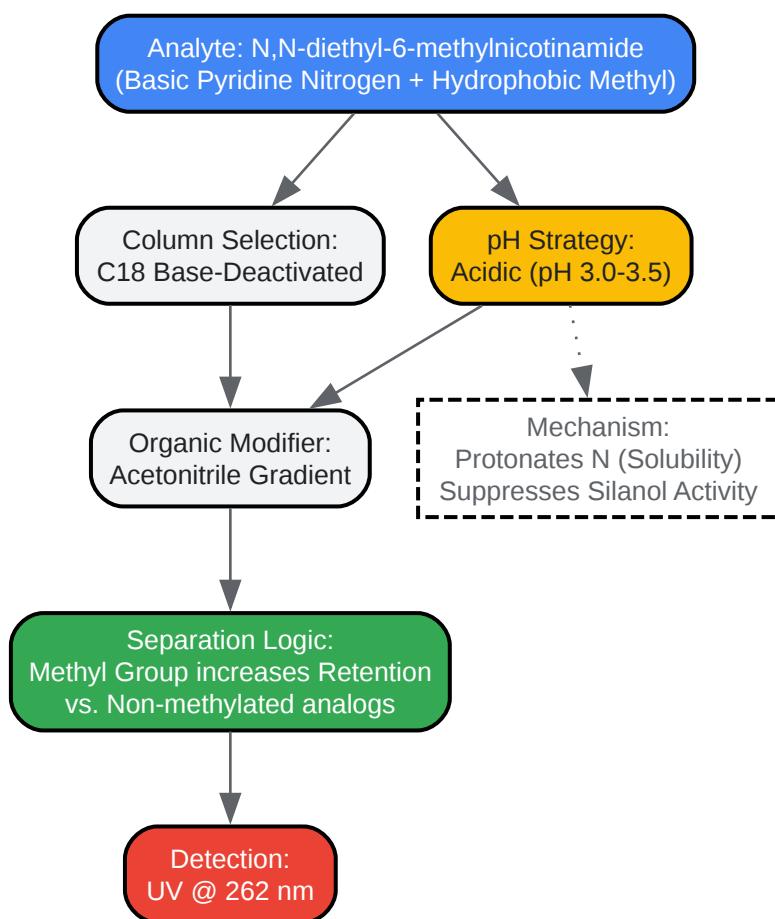
To ensure trustworthiness, the method must pass the following acceptance criteria (based on ICH Q2 guidelines):

- System Suitability:
 - Tailing Factor (T): NMT 2.0 (Target < 1.5).
 - Theoretical Plates (N): > 2000.
 - RSD of Retention Time: < 1.0% (n=6 injections).[\[1\]](#)

- Resolution (Rs): > 2.0 between Nikethamide (if present) and **N,N-diethyl-6-methylnicotinamide**.
- Linearity:
 - Range: 5 µg/mL to 100 µg/mL.[1]
 - Correlation Coefficient (): > 0.999.[1]
- Accuracy (Recovery):
 - Spike samples at 80%, 100%, and 120% levels.
 - Acceptance: 98.0% – 102.0% recovery.[1]

Visualization of Workflow & Logic

The following diagram illustrates the decision matrix for optimizing the separation of the methylated derivative from the parent compound.



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Figure 1: Strategic decision tree for chromatographic separation of methyl-substituted nicotinamides.

Troubleshooting & Robustness

Issue	Probable Cause	Corrective Action
Peak Tailing > 2.0	Silanol interaction with basic nitrogen.[1]	Ensure column is "Base Deactivated".[1] Add 0.1% Triethylamine (TEA) to buffer if using older column tech.[1]
Retention Time Drift	pH fluctuation in mobile phase.[1]	Precise pH adjustment is critical.[1] Use buffer capacity >10mM.
High Backpressure	Precipitation of buffer in organic phase.[1]	Ensure premixing or proper gradient lines.[1] Do not exceed 80% Organic with >20mM Phosphate buffers.[1]
Co-elution with Nikethamide	Insufficient hydrophobic selectivity.[1]	Decrease initial % Organic (e.g., start at 5% B) or lower column temperature to 25°C.

References

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